tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
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Overview
Description
tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a 3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves multiple steps. One common approach is to start with the preparation of the 3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazole intermediate. This intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or oxazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism by which tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The oxazole ring and the fluoro-methoxyphenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[(3-fluoro-4-nitrophenyl)methyl]carbamate
- tert-butyl N-(3-hydroxypropyl)carbamate
- tert-butyl N-[(4-amino-3-methoxyphenyl)methyl]carbamate
Uniqueness: The presence of the 3-(3-fluoro-4-methoxyphenyl) group and the oxazole ring distinguishes tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate from other similar compounds. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,3)22-15(20)18-9-11-8-13(19-23-11)10-5-6-14(21-4)12(17)7-10/h5-7,11H,8-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMMEJIDYVNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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